molecular formula C17H20N2O B098838 p-Dimethylaminobenzylidene p-phenetidine CAS No. 15484-93-2

p-Dimethylaminobenzylidene p-phenetidine

Cat. No. B098838
CAS RN: 15484-93-2
M. Wt: 268.35 g/mol
InChI Key: ULZYQFCXFXYXBU-UHFFFAOYSA-N
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Description

p-Dimethylaminobenzylidene p-phenetidine is a compound that is part of a broader class of chemicals known for their potential biological activities and their interesting structural properties. While the provided papers do not directly discuss this compound, they do provide insights into related compounds that can help infer some aspects of its behavior and properties.

Synthesis Analysis

The synthesis of compounds related to this compound often involves catalytic reactions and the formation of Schiff bases. For instance, the preparation of 2-substituted-1,3-bis(p-dimethylaminobenzyl)hexahydropyrimidines involves the reaction of various aldehydes with 1,3-bis(p-dimethylamino)propane, which is obtained by the catalytic reduction of the corresponding di-Schiff base . This suggests that similar synthetic routes could be applicable for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds, such as p-(alkoxybenzylidene)-p'-toluidines, has been studied using X-ray diffraction, revealing that these molecules are nearly planar and exhibit π-stacking interactions in their crystal packing . This information can be extrapolated to suggest that this compound may also exhibit a planar structure conducive to π-stacking, which could influence its physical properties and reactivity.

Chemical Reactions Analysis

The chemical behavior of dimethylamino groups in related compounds has been studied, showing that they can undergo a progressive twist from a planar conformation in less hindered derivatives to a more twisted one in benzene derivatives . Additionally, the structure of 2-p-dimethylaminobenzylideneindoxyl indicates that quaternization occurs at the dimethylamino nitrogen atom . These findings suggest that in this compound, similar reactivity patterns could be expected, with the potential for conformational changes and quaternization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dimethylamino groups and benzylidene moieties are influenced by their molecular structure and the presence of substituents. For example, the presence and position of substituents on the phenyl ring can affect the antioxidant properties of related compounds, as seen in the evaluation of new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes . This implies that the specific substituents on this compound would play a crucial role in determining its properties, such as antioxidant activity.

Scientific Research Applications

Oxidation Mechanisms and Enzymatic Reactions

Studies have explored the oxidation of related compounds by enzymes such as horseradish peroxidase and prostaglandin synthase, revealing complex reactions involving the formation of free radical intermediates. For example, the oxidation of p-phenetidine, a related compound, by these enzymes has been shown to generate radicals that interact with glutathione, leading to various oxidative processes (Ross et al., 1985). Such reactions are indicative of the potential reactivity and applications of p-Dimethylaminobenzylidene p-phenetidine in studying enzymatic oxidation mechanisms.

Molecular Conformation and Absorption Spectra

The conformation of p-Dimethylaminobenzylidene derivatives has been analyzed to understand their physical and chemical properties better. PCILO computations on the conformation of related compounds have provided insights into their structure and potential reactivity, which can be crucial for designing novel materials and understanding their optical properties (Patnaik & Das, 1985).

Photoinitiators in Photosensitive Resins

p-Dimethylaminobenzylidene derivatives have been utilized in photosensitive resins, acting as photoinitiators. These compounds enhance the sensitivity of negative-type resins to light, including 488 nm light from an Argon laser. This application demonstrates the potential of this compound in the development of advanced materials and photopolymerization processes (Ichimura et al., 1987).

Reaction with p-Benzoquinones

The reactivity of N-(4-Dimethylaminobenzylidene)anilines with p-benzoquinones has been studied, showing charge-transfer complex formation and subsequent product generation. This reactivity profile underscores the potential of this compound in synthetic chemistry and the development of new chemical entities (Nour et al., 1991).

properties

IUPAC Name

4-[(4-ethoxyphenyl)iminomethyl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-4-20-17-11-7-15(8-12-17)18-13-14-5-9-16(10-6-14)19(2)3/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZYQFCXFXYXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15484-93-2
Record name p-Dimethylaminobenylidine-p-phenetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015484932
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-(DIMETHYLAMINO)BENZYLIDENE)-P-PHENETIDINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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